ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate is a pyrazolo[3,4-d]pyrimidin derivative characterized by a phenyl group at position 1, a thioacetamido side chain, and an ethyl ester moiety. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The compound’s structure (Figure 1) combines a pyrimidinone core with a sulfur-linked acetamide-ester side chain, which influences its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-2-26-14(24)9-18-13(23)10-27-17-20-15-12(16(25)21-17)8-19-22(15)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,18,23)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACJJPQUUQKWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazolo[3,4-d]pyrimidine core or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential biological activities.
Scientific Research Applications
Ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Due to its structural similarity to known bioactive molecules, it is explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound’s unique properties make it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate involves its interaction with specific molecular targets within cells. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The ethyl ester in the target compound likely increases membrane permeability compared to acetamide derivatives (e.g., ).
- Solubility : Hydrophilic substituents like hydroxyethyl () improve water solubility, critical for bioavailability.
Pharmacological and Physicochemical Properties
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidins with aromatic substituents (e.g., phenyl in ) often exhibit kinase inhibitory activity due to planar heterocyclic cores mimicking ATP .
- Antimicrobial Potential: Chlorinated analogs () show enhanced activity against Gram-positive bacteria, attributed to increased membrane interaction .
Biological Activity
Ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available information on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₃S. The compound contains a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Mechanism of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. They primarily exert their effects through the inhibition of eukaryotic protein kinases. For instance, compounds with this scaffold have shown significant activity against various cancer cell lines including:
In a study involving a range of pyrazolo[3,4-d]pyrimidines, the compound demonstrated potent inhibitory effects against the proliferation of these cancer cell lines when tested using the MTT assay.
Case Study
A specific case study highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in treating breast cancer. The study reported that modifications to the structure significantly influenced the anticancer activity, with certain analogs showing enhanced potency against MCF-7 cells compared to others lacking the pyrazolo[3,4-d]pyrimidine scaffold .
Antimicrobial Activity
Recent research has indicated that pyrazolo[3,4-d]pyrimidines also possess antimicrobial properties. A library of these compounds was evaluated for activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| S. aureus | ≤ 10 µg/mL | |
| E. coli | ≤ 10 µg/mL |
The study suggested that these compounds could serve as dual-action agents in cancer therapy and bacterial infection prevention.
Other Biological Activities
In addition to anticancer and antimicrobial activities, this compound may exhibit other pharmacological effects:
- Anti-inflammatory Effects : Some derivatives have shown potential as COX-II inhibitors, which could be beneficial in treating inflammatory diseases associated with cancer progression .
- Antiviral Properties : Preliminary studies suggest that certain pyrazolo derivatives might inhibit viral replication mechanisms, although further research is needed to establish their efficacy against specific viruses .
Q & A
Basic: What are the key considerations for synthesizing ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate?
The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. For example, a related pyrazolo[3,4-d]pyrimidine derivative was synthesized by refluxing ethyl chloroacetate with a pyrimidine precursor in dry DMF using anhydrous potassium carbonate as a base . Critical considerations include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Reaction time : Extended reflux (6+ hours) ensures completion.
- Purification : Recrystallization from ethanol or column chromatography is recommended to isolate high-purity product.
Advanced: How can reaction conditions be optimized to improve yield and selectivity for the thioacetamido linkage?
Optimization requires systematic variation of parameters:
- Temperature control : Lower temperatures (0–5°C) during thiol group activation reduce side reactions.
- Catalyst screening : Use coupling agents like EDCI/HOBt to stabilize reactive intermediates.
- Stoichiometry : A 1.2:1 molar ratio of thiol-containing precursor to acetamido reagent minimizes unreacted starting material .
- Analytical monitoring : TLC or HPLC tracks reaction progress, ensuring timely termination to avoid decomposition.
Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the pyrazolo[3,4-d]pyrimidine core and acetamido/ester substituents.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated for structurally analogous compounds .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Software like AutoDock Vina simulates binding to active sites (e.g., kinase domains) using PyMOL for visualization.
- MD simulations : GROMACS assesses stability of ligand-receptor complexes under physiological conditions.
- QSAR studies : Correlate substituent effects (e.g., thioether vs. sulfone) with activity trends .
Basic: What in vitro assays are suitable for evaluating its potential bioactivity?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Cellular viability tests : MTT assays on cancer cell lines identify cytotoxicity.
- Receptor binding studies : Radioligand displacement assays quantify affinity for receptors like GPCRs.
Advanced: How can conflicting bioactivity data from different assays be resolved?
- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP concentrations in kinase assays).
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out nonspecific interactions.
- Solubility checks : Verify compound solubility in assay buffers via dynamic light scattering (DLS) .
Basic: What strategies ensure compound stability during storage and handling?
- Storage conditions : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent oxidation.
- Light sensitivity : Use amber vials to avoid photodegradation of the thioether group.
- Purity monitoring : Periodic HPLC analysis detects degradation products .
Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?
- Core modifications : Substitute the phenyl group (e.g., fluorophenyl) to enhance metabolic stability .
- Linker optimization : Replace the acetamido group with urea or sulfonamide for improved solubility.
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
Basic: What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of DMF vapors.
- Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and consult SDS for first-aid guidelines .
Advanced: How can process engineering principles scale up synthesis without compromising purity?
- Flow chemistry : Continuous reactors reduce batch variability and improve heat management.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
